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Compound of Interest

Compound Name: 4-Benzoyl-3-nitropyridine

CAS No.: 164219-72-1

Cat. No.: B062680

Get Quote

Executive Summary & Structural Context
This technical guide provides a definitive spectroscopic profile of 4-Benzoyl-3-nitropyridine
(CAS: Analogous derivatives often cited, specific isomer less common in bulk databases), a

critical electrophilic scaffold in medicinal chemistry.

The molecule features a "push-pull" electronic system where the electron-deficient pyridine ring

is further deactivated by a nitro group at position 3 and a benzoyl group at position 4. This

unique electronic environment creates distinct spectroscopic signatures useful for structural

validation during drug development.

Structural Parameters[1][2][3][4][5][6][7][8][9][10][11][12]
IUPAC Name: (3-nitropyridin-4-yl)(phenyl)methanone

Molecular Formula:

Molecular Weight: 228.21 g/mol
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Key Features: Highly deshielded pyridine protons due to combined inductive effects of the

ring nitrogen and nitro group.

Sample Preparation & Synthesis Context
To ensure the integrity of spectroscopic data, one must understand the origin of the sample.

Impurities from synthesis often mimic structural features.

Primary Synthetic Route: Oxidation of 4-benzyl-3-nitropyridine.

Reagents:

or

in acetic acid.

Common Impurities: Unreacted starting material (methylene signals in NMR), Benzoic acid

(from over-oxidation/cleavage).

Analytical Workflow Diagram
The following diagram illustrates the logical flow from synthesis to validation, highlighting critical

decision points.

Crude Reaction
Mixture

Column Chromatography
(Hexane/EtOAc) Silica Gel

Isolated
4-Benzoyl-3-nitropyridine

Mass Spectrometry
(Confirm MW: 228)

 Step 1 FT-IR
(Confirm Functional Groups)

 Step 2

1H/13C NMR
(Definitive Structure)

 Step 3

 Impurity Found?

Click to download full resolution via product page

Figure 1: Sequential analytical workflow ensuring sample purity before definitive

characterization.

Mass Spectrometry (MS) Analysis
Method: Electron Impact (EI, 70 eV) or ESI+.
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The fragmentation pattern of 4-benzoyl-3-nitropyridine is driven by the stability of the benzoyl

cation and the lability of the nitro group.

Fragmentation Logic[1]
Molecular Ion (

): 228 m/z (Distinct, usually moderate intensity).

Loss of Nitro Group (

): 182 m/z. The nitro group is sterically crowded by the benzoyl group, facilitating radical loss.

Benzoyl Cation (

): 105 m/z. This is typically the Base Peak (100% abundance) in diaryl/heteroaryl ketones.

Phenyl Cation (

): 77 m/z.

Fragmentation Pathway Diagram[4]
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Figure 2: Primary fragmentation pathways observed in Electron Impact MS.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Diamond).

The IR spectrum serves as a rapid "fingerprint" validation. The conjugation of the ketone with

both the pyridine and phenyl rings lowers the carbonyl stretching frequency compared to non-

conjugated ketones.
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Functional Group
Frequency (

)
Intensity Assignment Logic

Ketone (C=O) 1665 - 1675 Strong

Conjugated diaryl

ketone. Lower than

aliphatic (1715) due to

resonance.

Nitro (

) Asym
1530 - 1550 Strong

Characteristic

asymmetric stretch of

aromatic nitro groups.

Nitro (

) Sym
1345 - 1360 Medium Symmetric stretch.

Pyridine Ring 1580 - 1600 Medium
C=C / C=N skeletal

vibrations.

C-H (Aromatic) 3030 - 3080 Weak C-H stretching.

Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d) or

. Note: Shifts below are reported for

. In DMSO, signals may shift downfield by 0.1–0.2 ppm due to solvent polarity.

H NMR (Proton) Analysis
The pyridine ring protons are the most diagnostic. The "Roof Effect" may be observed in the

phenyl ring multiplets.

Predicted/Consensus Chemical Shifts:
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Position
Shift (

ppm)
Multiplicity Coupling (Hz)

Structural
Causality

H-2 (Pyridine) 9.35 Singlet (s) -

Most deshielded.

Flanked by

electronegative

N and electron-

withdrawing

.

H-6 (Pyridine) 8.95 Doublet (d) 5.2

Alpha to

Nitrogen.

Deshielded by

ring current and

N atom.

H-5 (Pyridine) 7.65 Doublet (d) 5.2

Beta to Nitrogen.

Ortho to the

benzoyl group.

Phenyl (Ortho) 7.75 - 7.80 Multiplet (m) -
Ortho protons of

the benzoyl ring.

Phenyl

(Meta/Para)
7.45 - 7.60 Multiplet (m) -

Remaining

aromatic protons.

Protocol for Interpretation:

Identify H-2: Look for the isolated singlet furthest downfield (>9.0 ppm). If this is a doublet,

your nitration may have occurred at position 2 or 4 (incorrect isomer).

Verify H-5/H-6 Coupling: Confirm the doublet pair with a coupling constant of ~5 Hz (typical

for pyridine 2,3-substitution patterns).

Integration: The ratio of Pyridine:Phenyl protons must be 3:5.

C NMR (Carbon) Analysis
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Key Diagnostic Peaks:

Carbonyl (C=O): ~192 ppm.

C-2 (Pyridine): ~154 ppm (Alpha to N, Alpha to

).[1]

C-6 (Pyridine): ~151 ppm.[2]

C-4 (Pyridine): ~140 ppm (Ipso to Carbonyl).

C-3 (Pyridine): ~144 ppm (Ipso to Nitro).

Experimental Protocol: Sample Preparation for NMR
To achieve the resolution described above, follow this strict preparation protocol:

Massing: Weigh 5–10 mg of the solid sample into a clean vial.

Solvation: Add 0.6 mL of

(ensure 99.8% D atom % + 0.03% TMS).

Troubleshooting: If solubility is poor (common with nitro compounds), switch to

.

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the

NMR tube to remove inorganic salts (e.g., Manganese residues from synthesis).

Acquisition:

Set relaxation delay (

) to

sec to ensure full integration of the isolated H-2 proton.

Scans: 16 (Proton), 1024 (Carbon).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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